molecular formula C14H22N6O2 B14971965 N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B14971965
M. Wt: 306.36 g/mol
InChI Key: FKIMCXLOCJZFIS-UHFFFAOYSA-N
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Description

N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with a cyclohexyl group, a nitro group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine can undergo several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets within cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting DNA synthesis and interfering with cellular processes . The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-cyclohexyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, nitro group, and pyrrolidinyl group in a single molecule provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H22N6O2

Molecular Weight

306.36 g/mol

IUPAC Name

2-N-cyclohexyl-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H22N6O2/c15-12-11(20(21)22)13(19-8-4-5-9-19)18-14(17-12)16-10-6-2-1-3-7-10/h10H,1-9H2,(H3,15,16,17,18)

InChI Key

FKIMCXLOCJZFIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N

Origin of Product

United States

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